N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[2-(Dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a thiophen-2-ylmethylidene group at position 5 and a thioxo group at position 2. This compound belongs to a class of molecules studied for their pharmacological properties, particularly as kinase inhibitors or antimicrobial agents . Its synthesis typically involves condensation reactions between thiosemicarbazides and α,β-unsaturated carbonyl precursors, followed by functionalization of the acetamide moiety .
Properties
Molecular Formula |
C14H17N3O2S3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H17N3O2S3/c1-16(2)6-5-15-12(18)9-17-13(19)11(22-14(17)20)8-10-4-3-7-21-10/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,18)/b11-8- |
InChI Key |
QEQGUMLDXKKCAT-FLIBITNWSA-N |
Isomeric SMILES |
CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Canonical SMILES |
CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a thiourea derivative with a halogenated acetic acid derivative under basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Knoevenagel condensation reaction, where the thiazolidinone intermediate is reacted with a thiophene aldehyde in the presence of a base.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the thiazolidinone-thiophene intermediate with a dimethylaminoethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and thiophene moieties. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,3-thiazolidin-4-one scaffold but differ in substituents at the benzylidene/thiophene ring, the acetamide side chain, or the presence of additional functional groups. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features:
Table 1: Structural and Physicochemical Comparison
Key Observations :
N-(2-Dimethylaminoethyl) in the target compound improves water solubility relative to N-aryl groups (e.g., Compounds 9–13 ), which are more lipophilic. Nitro (Compound 12 ) and cyano ( ) substituents increase molecular polarity, affecting melting points and crystallization behavior.
Synthetic Yields: Yields vary significantly: 53–90% in , influenced by steric hindrance (e.g., bulky indole in Compound 10) or electron-withdrawing groups (e.g., nitro in Compound 12). The target compound’s yield is unspecified but likely depends on the stability of the dimethylaminoethyl side chain during synthesis.
Spectroscopic Characterization :
- All compounds were validated via $^1$H-NMR and mass spectrometry . utilized X-ray crystallography to confirm molecular geometry, highlighting the role of hydrogen bonding in crystal packing.
Biological Relevance: Compounds with thiophene/indole motifs (e.g., ) show enhanced binding to biological targets due to heteroaromatic interactions. The target compound’s dimethylaminoethyl group may facilitate membrane permeability, a critical factor in drug design.
Research Findings and Implications
- Structural Flexibility : Modifications at the 5-position (e.g., benzylidene vs. thiophen-2-ylmethylidene) and the acetamide side chain allow tuning of electronic properties and solubility, critical for optimizing pharmacokinetic profiles .
- Synthetic Challenges : Low yields in nitro-substituted derivatives (e.g., Compound 12 ) suggest sensitivity to electron-deficient intermediates, necessitating controlled reaction conditions.
- Therapeutic Potential: The target compound’s combination of thiophene and dimethylaminoethyl groups positions it as a candidate for further evaluation in kinase inhibition or antimicrobial assays, leveraging precedent from analogs in and .
Biological Activity
N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic compound belonging to the thiazolidine derivative class, which has garnered attention due to its diverse biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.49 g/mol. The compound features a thiazolidine core with a thiophene moiety, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis typically involves several steps, including the formation of the thiazolidine ring and subsequent modifications to introduce the thiophene and dimethylamino groups. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.
Biological Activity
This compound exhibits various biological activities:
1. Antimicrobial Activity:
Research indicates that this compound shows significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
2. Anticancer Properties:
Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerases. For instance, derivatives have been shown to increase levels of reactive oxygen species (ROS) in HT29 colorectal cancer cells, leading to cell death .
3. Anti-inflammatory Effects:
The compound has been evaluated for its potential as a COX-II inhibitor, suggesting it may reduce inflammation by modulating cyclooxygenase activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Interaction: The thiophene moiety can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition: The thiazolidine structure may inhibit various enzymes involved in cellular metabolism, contributing to its anticancer and anti-inflammatory effects.
Case Studies
Several studies have evaluated the biological activity of this compound:
Case Study 1: Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-y-methylidene)-2-thioxo -1,3-thiazolidin -3 -yl]acetamide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against colorectal and breast cancer cells.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Dimethylamino-N-(5-methylthiazole)acetamide | C9H12N4OS | Known for anti-cancer activity |
| 4-Oxo-N-(p-tolyl)-thiazolidine | C11H12N2O2S | Exhibits anti-inflammatory properties |
| 5-(Thiophen-3-yloxy)-thiazolidine | C10H9NOS | Explored for neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[2-(dimethylamino)ethyl]-2-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide?
- Methodology :
- Stepwise condensation : Start with the thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) and introduce the thiophen-2-ylmethylidene group via Knoevenagel condensation under basic conditions (e.g., piperidine/DMF) .
- Acetamide coupling : React the intermediate with 2-(dimethylamino)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
- Monitoring : Track reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and confirm regioselectivity using NOESY NMR to verify the (5Z)-configuration .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical workflow :
- NMR : Use - and -NMR to identify proton environments (e.g., thiophene vinyl protons at δ 6.8–7.2 ppm, thioxo sulfur at δ 180–185 ppm in ) .
- IR spectroscopy : Detect key functional groups (C=O stretch at ~1700 cm, C=S at ~1250 cm) .
- Mass spectrometry : Confirm molecular weight via HRMS (expected [M+H] for CHNOS: ~443.08) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening protocols :
- Enzyme inhibition : Test against kinases (e.g., COX-II) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Troubleshooting approach :
- Orthogonal assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) to confirm binding kinetics .
- Solubility adjustments : Use DMSO gradients (≤0.1% v/v) to avoid aggregation artifacts in cell-based assays .
- Metabolic stability : Perform microsomal incubation (e.g., rat liver microsomes) to assess if inactive metabolites explain discrepancies .
Q. What computational methods support the design of derivatives with improved target selectivity?
- In silico strategies :
- Molecular docking : Use AutoDock Vina to model interactions with COX-II’s hydrophobic pocket (PDB: 1PXX); prioritize derivatives with stronger hydrogen bonds to Arg120 .
- QSAR modeling : Train models on IC data from analogs to predict substituent effects on activity (e.g., electron-withdrawing groups on thiophene) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Process chemistry considerations :
- Solvent optimization : Replace DMF with MeCN to improve scalability and reduce purification complexity .
- Catalyst screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Flow chemistry : Implement continuous-flow reactors for Knoevenagel steps to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
